molecular formula C17H16O7 B12098347 Parvisoflavanone

Parvisoflavanone

Cat. No.: B12098347
M. Wt: 332.3 g/mol
InChI Key: KPBUWUOWFRHOIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Parvisoflavanone can be synthesized through various synthetic routes. One common method involves the use of circular dichroism techniques to determine the absolute configurations of isoflavanones . The synthesis typically involves the use of specific reagents and solvents under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from natural sources, particularly from the roots of Mucuna pruriens . The process includes several steps such as extraction, purification, and crystallization to obtain highly purified this compound with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: Parvisoflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of Parvisoflavanone involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is its inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . By inhibiting this enzyme, this compound can help regulate blood sugar levels, making it a potential therapeutic agent for diabetes management.

Comparison with Similar Compounds

Parvisoflavanone is part of the isoflavanone class of compounds, which includes other similar compounds such as Deguelin, Dihydrorotenone, and Tephrosin . Compared to these compounds, this compound is unique due to its specific molecular structure and its potent α-glucosidase inhibitory activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

List of Similar Compounds:
  • Deguelin
  • Dihydrorotenone
  • Tephrosin
  • Isomucronulatol 7-O-glucoside
  • Neoisoastilbin
  • Ophiopogonanone A
  • Dihydrodaidzein
  • 7,2′-Dihydroxy-3′,4′-dimethoxyisoflavan 7-O-β-D-glucoside
  • S-Dihydrodaidzein
  • Isohemiphloin
  • (2R)-3α,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone
  • Licoisoflavanone
  • Odoriflavene
  • Bletilol B
  • Kievitone
  • (Rac)-Tephrosin
  • 6-Formyl-isoophiopogonanone B
  • 4’-Demethyl-3,9-dihydroeucomin

Properties

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O7/c1-22-16-9(3-4-11(19)17(16)23-2)10-7-24-13-6-8(18)5-12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-2H3

InChI Key

KPBUWUOWFRHOIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)O)C2COC3=CC(=CC(=C3C2=O)O)O

Origin of Product

United States

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